

5-O-Demethyl-28-hydroxy-Avermectin A1a: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Demethyl-28-hydroxy-Avermectin A1a is a macrocyclic lactone belonging to the avermectin family of compounds. The avermectins, natural fermentation products of the soil actinomycete *Streptomyces avermitilis*, are potent anthelmintic and insecticidal agents. This technical guide provides an in-depth overview of the core physicochemical properties of **5-O-Demethyl-28-hydroxy-Avermectin A1a**, alongside detailed experimental protocols for their determination and an exploration of its biological signaling pathways. This document is intended to serve as a crucial resource for researchers and professionals involved in the study and development of avermectin derivatives for pharmaceutical and agricultural applications.

Physicochemical Properties

The physicochemical properties of **5-O-Demethyl-28-hydroxy-Avermectin A1a** are critical for its formulation, delivery, and biological activity. The available data, including for closely related analogues, are summarized below. It is important to note that variations in reported molecular formulas and weights exist in the literature, likely due to differences in the specific avermectin derivative being characterized (e.g., 28-hydroxy vs. 28-oxo, and the presence or absence of the 22,23-dihydro bond).

Property	Value	Notes and References
Molecular Formula	C48H74O15	For 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a.
C48H72O15	For the related 5-O-Demethyl-22,23-dihydro-28-oxoavermectin A1a.[1]	
Molecular Weight	891.11 g/mol	For 5-O-Demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a.
889.08 g/mol	For the related 5-O-Demethyl-22,23-dihydro-28-oxoavermectin A1a.[1]	
Appearance	White to off-white solid	General characteristic for avermectin derivatives.
Melting Point	141.2-143.1°C	Reported for a related ivermectin impurity, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a.[2] The melting point of ivermectin is approximately 155-157°C.[3][4]
Boiling Point	Not reported	Not typically reported for complex macrocyclic lactones due to thermal instability.
Solubility	Soluble in DMSO	Avermectins are generally poorly soluble in water but soluble in organic solvents.[5][6][7] Ivermectin has a water solubility of about 4µg/mL.[3]
pKa	Not reported	The pKa of complex macrocyclic lactones like

avermectins is not commonly reported in the literature.

Stability

Prone to degradation in acidic conditions.[\[5\]](#)[\[8\]](#)

The degradation of ivermectin is influenced by pH, with increased degradation in basic conditions and greater stability in acidic soils.[\[9\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of **5-O-Demethyl-28-hydroxy-Avermectin A1a**. The following protocols are based on established methods for avermectin derivatives.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate the presence of impurities.

Methodology: Capillary Method[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** A small amount of the dried, powdered **5-O-Demethyl-28-hydroxy-Avermectin A1a** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity and quantifying the concentration of avermectin derivatives.

Methodology: Reversed-Phase HPLC with UV or Fluorescence Detection[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is typically used.
 - Mobile Phase: A mixture of acetonitrile, methanol, and water in varying proportions (e.g., 53:35:12 v/v/v for ivermectin) is commonly employed in an isocratic elution mode.
 - Flow Rate: A typical flow rate is 1.2 mL/min.
 - Column Temperature: The column is maintained at a constant temperature, for example, 25 °C.
 - Detection:
 - UV Detection: Wavelength is typically set around 245-250 nm.
 - Fluorescence Detection: For enhanced sensitivity, a derivatization step with trifluoroacetic anhydride can be performed, followed by fluorescence detection with excitation at approximately 365 nm and emission at 475 nm.

- **Sample Preparation:** A standard solution of **5-O-Demethyl-28-hydroxy-Avermectin A1a** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
- **Analysis:** The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The retention time is used for identification, and the peak area is used for quantification against a calibration curve generated from standards of known concentrations.

Biological Signaling Pathways

Avermectins, including their derivatives, exert their biological effects by modulating specific signaling pathways in both invertebrate and vertebrate systems.

Primary Mechanism of Action in Invertebrates: Glutamate-Gated Chloride Channels (GluCl_s)

The primary target of avermectins in invertebrates such as nematodes and arthropods is the glutamate-gated chloride channels (GluCl_s) found in the nerve and muscle cells.^{[20][21][22][23][24]}

- **Activation and Channel Opening:** Avermectins bind to an allosteric site on the GluCl, distinct from the glutamate binding site. This binding potentiates the effect of glutamate and can also directly open the channel in the absence of glutamate.
- **Chloride Ion Influx:** The opening of the GluCl_s leads to an influx of chloride ions into the cell.
- **Hyperpolarization and Paralysis:** This influx of negative ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to fire. This ultimately leads to flaccid paralysis and death of the parasite.



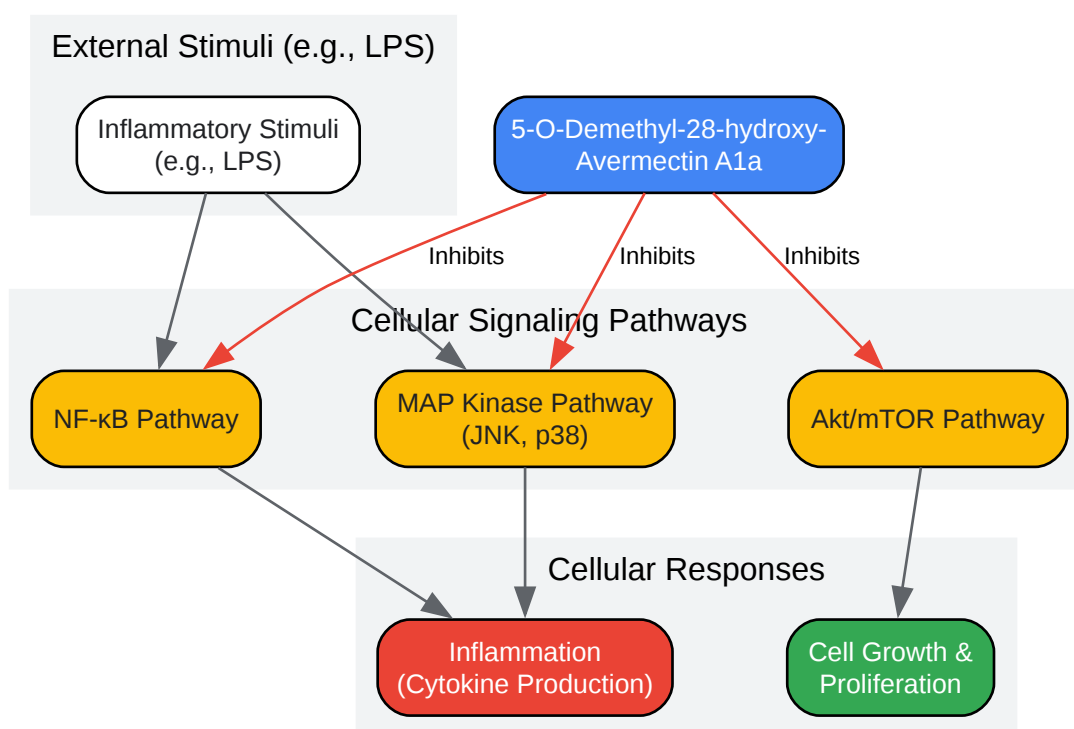
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Avermectin's primary mechanism of action in invertebrates.

Modulation of Signaling Pathways in Mammalian Cells

In addition to their effects on invertebrates, avermectins have been shown to modulate several key signaling pathways in mammalian cells, which is the basis for ongoing research into their potential as anti-inflammatory and anti-cancer agents.[25][26][27][28]

- **NF- κ B Pathway:** Avermectins can inhibit the activation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[29][30][31][32][33] By preventing the translocation of the p65 subunit into the nucleus, they can downregulate the expression of pro-inflammatory cytokines.
- **MAP Kinase Pathway:** Avermectins have been observed to inhibit the phosphorylation of key components of the Mitogen-Activated Protein (MAP) Kinase pathway, such as JNK and p38, which are involved in inflammation and cellular stress responses.[29][34][35]
- **Akt/mTOR Pathway:** Ivermectin has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[25][26][27][28][36] This inhibition can lead to the induction of autophagy and apoptosis in cancer cells.



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